

Compound of Interest

Compound Name:	Apixaban
Cat. No.:	B1684502

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apixaban is a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Its approval for the prevention of thrombotic events in patients with atrial fibrillation represents a significant milestone in the treatment of this condition.

Chemical Synthesis of Apixaban

The synthesis of **Apixaban** is a multi-step process that has been approached through various routes, each with its own advantages in terms of efficiency and scalability.

A widely recognized synthetic approach involves the reaction of two key intermediates: (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

Key Synthetic Intermediates and Overall Strategy

The synthesis can be conceptually divided into the preparation of three main building blocks:

- The pyrazole core: Derived from the reaction of a hydrazine derivative with a β -ketoester.
- The morpholinone-containing aniline fragment: Synthesized from p-nitroaniline.
- The valerolactam side chain: Introduced in the later stages of the synthesis.

An alternative and cost-effective strategy for the synthesis of a key N-phenylvalerolactam intermediate starts from 4-nitroaniline.^[4] Industrial production of Apixaban involves the coupling of this intermediate with a morpholinone derivative.

```
graph LR; subgraph "Apixaban_Synthesis_Workflow"; direction LR; A[Key Intermediates Synthesis] --> B[Coupling and Cyclization]; end;
```

```
subgraph "cluster_intermediates" {
  label = "Key Intermediates Synthesis";
  style = "filled";
  color = "#FFFFFF";
  node [shape=ellipse];
  p_nitroaniline [label="p-Nitroaniline"];
  morpholinone_intermediate [label="1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one"];
  p_methoxyaniline [label="p-Methoxyaniline"];
  hydrazonoacetate_intermediate [label="(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate"];
}
```

```
subgraph "cluster_coupling" {
  label = "Coupling and Cyclization";
}
```

```
style = "filled";
color = "#FFFFFF";
node [shape=box];
coupled_product [label="Coupled Pyrazole Intermediate"];
}

subgraph "cluster_final_steps" {
label = "Final Modification";
style = "filled";
color = "#FFFFFF";
node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
apixaban_ester [label="Apixaban Ester Precursor"];
apixaban [label="Apixaban"];
}

p_nitroaniline -> morpholinone_intermediate [label="Multi-step synthesis"];
p_methoxyaniline -> hydrazonoacetate_intermediate [label="Diazotization & Japp-Klingemann reaction"];
morpholinone_intermediate -> coupled_product [label="Coupling"];
hydrazonoacetate_intermediate -> coupled_product;
coupled_product -> apixaban_ester [label="Cyclization"];
apixaban_ester -> apixaban [label="Amidation"];
}
```

By inhibiting Factor Xa, **Apixaban** prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa)

Conclusion

The chemical synthesis of **Apixaban** has been refined to allow for efficient and large-scale production, with s

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References

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